molecular formula C12H18O3 B8802475 Benzenebutanol, 2,4-dimethoxy- CAS No. 107153-52-6

Benzenebutanol, 2,4-dimethoxy-

Cat. No.: B8802475
CAS No.: 107153-52-6
M. Wt: 210.27 g/mol
InChI Key: NVWFUOVOPMFJSX-UHFFFAOYSA-N
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Description

Benzenebutanol, 2,4-dimethoxy- is an organic compound with the molecular formula C12H18O3 It is characterized by the presence of a butanol group attached to a dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenebutanol, 2,4-dimethoxy- can be synthesized through several methods. One common approach involves the reduction of 4-(2,4-Dimethoxyphenyl)butan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of Benzenebutanol, 2,4-dimethoxy- may involve catalytic hydrogenation of the corresponding ketone using a palladium or nickel catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

Benzenebutanol, 2,4-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: 4-(2,4-Dimethoxyphenyl)butanal or 4-(2,4-Dimethoxyphenyl)butanoic acid.

    Reduction: 4-(2,4-Dimethoxyphenyl)butane.

    Substitution: 4-(2,4-Dimethoxyphenyl)butyl chloride.

Scientific Research Applications

Benzenebutanol, 2,4-dimethoxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Benzenebutanol, 2,4-dimethoxy- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the dimethoxyphenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)butan-1-OL
  • 4-(2,4-Dimethoxyphenyl)butan-2-one
  • 4-(3,4-Dimethoxyphenyl)butan-2-one

Uniqueness

Benzenebutanol, 2,4-dimethoxy- is unique due to its specific substitution pattern on the phenyl ring and the presence of a primary alcohol group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

107153-52-6

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)butan-1-ol

InChI

InChI=1S/C12H18O3/c1-14-11-7-6-10(5-3-4-8-13)12(9-11)15-2/h6-7,9,13H,3-5,8H2,1-2H3

InChI Key

NVWFUOVOPMFJSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCCCO)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 75 (4.2 g, 0.022 mol) in ethanol (approx. 200 mL) was added palladium (5% wet on activated carbon, 1 g). Then the mixture was hydrogenated at 40 psi overnight at room temperature. The mixture was filtered through a pad of silica gel and the solvent was evaporated to give 76 (4.15 g, 97%) as a yellow oil. 1H NMR (300 MHz, CDCl3) δ1.59 (m, 4H), 2.55 (m, 2H), 3.79 (s, 6H), 6.43 (m, 2H), 7.00 (m, 1H).
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4.2 g
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200 mL
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1 g
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catalyst
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Name
Yield
97%

Synthesis routes and methods II

Procedure details

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